molecular formula C18H21NO4 B1253186 14-Hydroxycodeine CAS No. 4829-46-3

14-Hydroxycodeine

Cat. No. B1253186
CAS RN: 4829-46-3
M. Wt: 315.4 g/mol
InChI Key: YPZPXTZKBNWUTF-QMVVXIJUSA-N
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Description

14-Hydroxycodeine is a derivative of codeine . It has a molecular formula of C18 H21 N O4 and a molecular weight of 315.36 . It is also known as Codeine Imp. F (EP), Codeine, 14-hydroxy- (6CI,7CI), and (5alpha,6) .


Molecular Structure Analysis

The molecular structure of 14-Hydroxycodeine is characterized by its molecular formula C18 H21 N O4 . The stereochemistry of the molecule is absolute .


Chemical Reactions Analysis

14-Hydroxycodeine can be synthesized through the 14-hydroxylation of codeinone . This process involves the use of manganese(II) sulfate and sodium thiosulfate in a phosphate buffer . The reaction mixture is kept in a rotary shaker at 29 °C and 300 rpm for 3 hours .


Physical And Chemical Properties Analysis

14-Hydroxycodeine has a molecular formula of C18 H21 N O4 and a molecular weight of 315.36 .

Scientific Research Applications

Catalytic Conversion to 14-Hydroxycodeinone

14-Hydroxycodeinone can be efficiently synthesized through the catalytic air oxidation of codeinone in an aqueous solution, as shown by Zhang et al. (2005). Manganese and copper salts, like MnSO4 and CuSO4, serve as effective catalysts in this process. This discovery provides a method to utilize the more abundant codeine as a starting material for synthesizing 14-hydroxylated opiate drugs, foregoing the need for a thebaine-like intermediate (Zhang et al., 2005).

Genotoxic Potential Assessment

Pant et al. (2015) investigated the genotoxic potential of 14-Hydroxycodeinone using a Modified Comet Assay. This research provided insights into the DNA cross-linking activity of 14-Hydroxycodeinone, offering valuable information for understanding its biological interactions and potential risks (Pant et al., 2015).

Oxidation Methodologies

Saikat Das Sharma and D. Konwar (2009) developed a method for oxidizing thebaine to 14-hydroxycodeinone, providing a clean technological process for preparing this key drug intermediate. This method uses V2O5 in the presence of H2O2 in an aqueous medium, demonstrating a practical approach for synthesizing 14-hydroxycodeinone (Saikat Das Sharma & Konwar, 2009).

Pharmacological Actions of Derivatives

Lewis and Husbands (2011) discussed the importance of 14-Hydroxy-7,8-dihydromorphinone derivatives like oxycodone and naloxone, highlighting their critical role in clinical settings. The research underscores the significance of 14-hydroxycodeinone and its derivatives in developing clinically important agents (Lewis & Husbands, 2011).

Future Directions

The discovery of the catalytic direct autoxidation of codeinone to 14-hydroxycodeinone has opened up new possibilities for the synthesis of 14-hydroxylated opiate drugs . This method allows the more naturally abundant codeine to be used as the starting material, bypassing the need for a thebaine-like intermediate . This could potentially lead to more efficient and cost-effective production methods for these drugs .

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,11,13,16,20-21H,7-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZPXTZKBNWUTF-QMVVXIJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197474
Record name 14-Hydroxycodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Hydroxycodeine

CAS RN

4829-46-3
Record name 14-Hydroxycodeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxycodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxy-14-hydroxy-17-methylmorphinan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 14-HYDROXYCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332OI8E5Z4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
AC Currie, J Gillon, GT Newbold… - Journal of the Chemical …, 1960 - pubs.rsc.org
… 14-hydroxycodeine B and dihydro-14-hydroxycodeine C. In addition we observed that Oppenauer oxidation of dihydro-14-hydroxycodeine … correctly described as 14-hydroxycodeine (11…
Number of citations: 64 pubs.rsc.org
AC Currie - 1961 - search.proquest.com
… hydToxycode inone is 14-hydroxycodeine (XXVI, R « R' « H). … Sargent et_ al., 14-hydroxycodeine was prepared by both sodium … that on catalytic hydrogenation, 14-hydroxycodeine 3 9 …
Number of citations: 3 search.proquest.com
S Hosztafi, C Simon, S Makleit - Synthetic communications, 1992 - Taylor & Francis
… Studies on the N-demethylation of 14-hydroxycodeine with vinyl chlor~formate~-~ revealed that 2 can be conveniently transformed into the readily crystallizable vinylurethane &. Then …
Number of citations: 19 www.tandfonline.com
E Kyslíková, P Babiak, V Štěpánek, J Zahradník… - Journal of Molecular …, 2013 - Elsevier
… A Gram-negative bacterium transforming codeine 1a to 14-hydroxycodeine 1c was isolated … of 1a up to 6.0 g/L to 14-hydroxycodeine 1c as a single product. Biohydroxylation of codeine …
Number of citations: 14 www.sciencedirect.com
Q Zhang, JO Rich, IC Cotterill… - Journal of the …, 2005 - ACS Publications
… These discoveries were inspired from our study of microbial transformation of codeine to 14-hydroxycodeine by Mycobacterium neoaurum, where we found the actual 14-hydroxylation …
Number of citations: 26 pubs.acs.org
LJ Sargent, LH SCHWARTZMAN… - The Journal of Organic …, 1958 - ACS Publications
… 14-hydroxycodeine has the C6 codeine configuration. Catalytic reduction of true 14-hydroxycodeine yielded a substance which was identical with 14-hydroxycodeine… 14hydroxycodeine …
Number of citations: 23 pubs.acs.org
KM Madyastha, GVB Reddy, GR Sridhar - 1998 - nopr.niscpr.res.in
… as major and 14-hydroxymorphine and 14-hydroxycodeine as minor metabolites, respectively. When … sanguinea converts thebaine into 14-hvdro>..'vcodeinone and 14hydroxycodeine'. …
Number of citations: 11 nopr.niscpr.res.in
WR Buckett, ME Farquharson… - Journal of Pharmacy …, 1964 - academic.oup.com
… since both the benzoyl and the nicotinoyl esters of 14-hydroxycodeine were only slightly more potent than 14hydroxycodeine itself, but introduction of a single methylene group …
Number of citations: 27 academic.oup.com
DA Kunz, GS Reddy, A Vatvars - Applied and Environmental …, 1985 - Am Soc Microbiol
… 14-Hydroxycodeine and norcodeine were rigorously … , with norcodeine and 14-hydroxycodeine representing the only … biological formation of 14-hydroxycodeine from codeine and …
Number of citations: 41 journals.asm.org
LJ SARGENT, U WEISS - The Journal of Organic Chemistry, 1960 - ACS Publications
The so-called “hydroxycodeine”(II), obtained on reduction of 14-hydroxycodeinone (I) with zinc and acetic acid, is shown to have twice the molecular size of a simple reduction product …
Number of citations: 7 pubs.acs.org

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